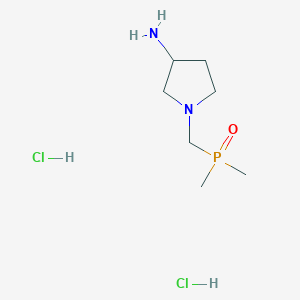

1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride” is a chemical compound with the CAS Number: 2567498-96-6 . It has a molecular weight of 249.12 . The IUPAC name for this compound is (3-aminopyrrolidin-1-yl)methyl)dimethylphosphine oxide dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17N2OP.2ClH/c1-11(2,10)6-9-4-3-7(8)5-9;;/h7H,3-6,8H2,1-2H3;2*1H . This code provides a unique representation of the molecule’s structure.It should be stored at temperatures below -10 degrees Celsius . The shipping temperature is recommended to be at Ice Pack conditions .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis of Key Intermediates: The compound serves as a key intermediate in the preparation of other chemicals, such as premafloxacin, an antibiotic with veterinary applications. This involves a stereoselective process using asymmetric Michael addition and alkylation (Fleck et al., 2003).

- Ring Transformation Reactions: The compound is involved in ring-transformation reactions under aqueous conditions, catalyzed by amines like dimethylamine, piperidine, and triethylamine (Mataka et al., 1992).

- Synthesis of Druglike Molecules: It plays a role in synthesizing dihydrouracils spiro-fused to pyrrolidines, which are druglike molecules with potential activity in the central nervous system (Blanco‐Ania et al., 2010).

- Catalysis in Chemical Reactions: The compound's transformation improves the efficiency of catalysts for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).

Chemical Synthesis and Characterization

- Preparation of Substituted Pyrrolidin-2-ones: The compound is used in preparing substituted pyrrolidin-2-ones, relevant in various synthetic applications (Katritzky et al., 2000).

- Formation of Piperidin-3-ones: It aids in the formation of piperidin-3-ones through an unusual ring expansion-oxidation protocol (D’hooghe et al., 2008).

- Synthesis of Pyrrolylcarboxamides: The compound contributes to synthesizing new pyrrolylcarboxamides with potential pharmacological interest (Bijev et al., 2003).

Advanced Material and Catalyst Development

- Synthesis of Complexes for Catalysis: It is instrumental in synthesizing complexes used in catalytic processes, like the Z-selective linear dimerization of phenylacetylenes (Ge et al., 2009).

- Characterization of Complexes: The compound aids in synthesizing and characterizing complexes like [CoIII(salophen)(amine)2]ClO4, which are studied for their structural and chemical properties (Amirnasr et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

As for future directions, it’s important to note that pyrrolidine derivatives are of great interest in drug discovery . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that “1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride” and similar compounds could have potential applications in the development of new drugs.

Propriétés

IUPAC Name |

1-(dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N2OP.2ClH/c1-11(2,10)6-9-4-3-7(8)5-9;;/h7H,3-6,8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMBJYJNDYHCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CN1CCC(C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2452952.png)

![1-[(2,4-Difluorophenyl)methyl]triazole](/img/structure/B2452953.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2452954.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2452962.png)

![1-(3,4-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2452964.png)

![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B2452966.png)

![Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2452968.png)